molecular formula C7H3Cl3O4S B1293534 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid CAS No. 3740-18-9

2,4-Dichloro-5-(chlorosulphonyl)benzoic acid

Cat. No. B1293534
CAS RN: 3740-18-9
M. Wt: 289.5 g/mol
InChI Key: MPUNAIYDVXJQBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03953476

Procedure details

This product is prepared by replacing the 2,4-dichloro-5-chlorosulfonylbenzoic acid employed in Example 1, Step A, by an equimolecular proportion of 4-methyl-5-chlorosulfonylanthranilic acid and then following substantially the same procedure described in Example 1, Steps A and B, there is obtained 4-methyl-5-methylsulfonylanthranilic acid employed in the following step without purification. The compound thus obtained is combined with excess furfural and heated on a water bath at about 80° C. The water formed during the reaction is removed by azeotropic distillation with the excess furfural at about 15 mm. Hg. pressure over a one hour period. The 2-furfurylideneamino-4-methyl-5-methylsulfonylbenzoic acid formed is stirred while cooling in acetic acid while a mixture of trimethylamine-borane complex in acetic acid is added over a 10 minute period. The reaction mixture then is heated on the steam bath for 5-10 minutes, then quenched in ice water to give 2-furfurylamino-4-methyl-5-methylsulfonylbenzoic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-methyl-5-chlorosulfonylanthranilic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1C=C(Cl)C(S(Cl)(=O)=O)=CC=1C(O)=O.[CH3:16][C:17]1[CH:18]=[C:19]([NH2:30])[C:20](=[CH:24][C:25]=1[S:26](Cl)(=[O:28])=[O:27])[C:21]([OH:23])=[O:22]>>[CH3:16][C:17]1[CH:18]=[C:19]([NH2:30])[C:20](=[CH:24][C:25]=1[S:26]([CH3:2])(=[O:28])=[O:27])[C:21]([OH:23])=[O:22]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C(=C1)Cl)S(=O)(=O)Cl
Step Two
Name
4-methyl-5-chlorosulfonylanthranilic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C(C(=O)O)=CC1S(=O)(=O)Cl)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This product is prepared

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C(C(=O)O)=CC1S(=O)(=O)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.